isorhamnetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside isorhamnetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside
Brand Name: Vulcanchem
CAS No.: 128988-18-1
VCID: VC0135124
InChI: InChI=1S/C34H42O21/c1-10-20(39)24(43)27(46)32(49-10)55-31-26(45)22(41)18(9-36)53-34(31)54-30-23(42)19-14(38)6-12(50-33-28(47)25(44)21(40)17(8-35)52-33)7-16(19)51-29(30)11-3-4-13(37)15(5-11)48-2/h3-7,10,17-18,20-22,24-28,31-41,43-47H,8-9H2,1-2H3/t10-,17+,18+,20-,21+,22-,24+,25-,26-,27+,28+,31+,32-,33+,34-/m0/s1
SMILES: CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)OC)CO)O)O)O)O)O
Molecular Formula: C34H42O21
Molecular Weight: 786.7 g/mol

isorhamnetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside

CAS No.: 128988-18-1

Main Products

VCID: VC0135124

Molecular Formula: C34H42O21

Molecular Weight: 786.7 g/mol

isorhamnetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside - 128988-18-1

CAS No. 128988-18-1
Product Name isorhamnetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside
Molecular Formula C34H42O21
Molecular Weight 786.7 g/mol
IUPAC Name 3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Standard InChI InChI=1S/C34H42O21/c1-10-20(39)24(43)27(46)32(49-10)55-31-26(45)22(41)18(9-36)53-34(31)54-30-23(42)19-14(38)6-12(50-33-28(47)25(44)21(40)17(8-35)52-33)7-16(19)51-29(30)11-3-4-13(37)15(5-11)48-2/h3-7,10,17-18,20-22,24-28,31-41,43-47H,8-9H2,1-2H3/t10-,17+,18+,20-,21+,22-,24+,25-,26-,27+,28+,31+,32-,33+,34-/m0/s1
Standard InChIKey DHJIWDVWKOINJA-MOHHDIFXSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)OC)CO)O)O)O)O)O
SMILES CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)OC)CO)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)OC)CO)O)O)O)O)O
Synonyms isorhamnetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside
isorhamnetin-Rha-Gal-Glu
PubChem Compound 5492461
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator